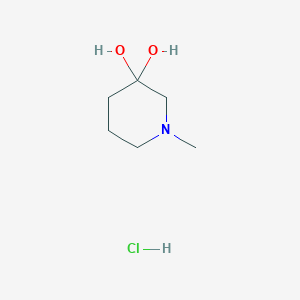

1-Methylpiperidine-3,3-diol hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

1-methylpiperidine-3,3-diol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |

InChI Key |

VCWCYIJABFLQLG-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC(C1)(O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Methylpiperidine 3,3 Diol Hydrochloride and Analogues

Strategies for the Construction of the N-Methylpiperidine Ring System

The formation of the N-methylpiperidine ring is a critical step in the synthesis of the target compound and its analogs. Chemists have developed a variety of synthetic strategies, which can be broadly categorized into intramolecular and intermolecular approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine (B6355638) ring, where a linear precursor molecule containing both the nitrogen and the necessary carbon chain cyclizes to form the heterocyclic system.

The cyclization of substrates containing an alkene and an amine moiety is a versatile method for piperidine synthesis. These reactions can be promoted by various catalysts and reagents. For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. nih.gov This method involves the difunctionalization of the double bond, simultaneously creating the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts have also been utilized in enantioselective versions of this reaction. nih.gov Another approach involves the intramolecular cyclization of alkenes through a hydride transfer/cyclization cascade. researchgate.net

The intramolecular aza-Michael reaction provides an efficient route to nitrogen-containing heterocycles, including piperidines. rsc.org This reaction involves the conjugate addition of a nitrogen nucleophile within the same molecule to an α,β-unsaturated carbonyl compound or a related Michael acceptor. rsc.orggeorgiasouthern.edu The process can be catalyzed by organocatalysts, such as diaryl prolinols and imidazolidinones, to achieve high enantioselectivity. rsc.orgnih.gov This method is advantageous for its operational simplicity and the ability to generate enantiomerically enriched products. rsc.org The reaction can be applied to various Michael acceptors like enals, enones, and conjugated esters, with nitrogen nucleophiles such as carbamates and amides. rsc.org

Radical cyclization reactions offer a distinct approach to piperidine ring formation. These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. nih.govnih.gov For example, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.gov Another strategy involves the photoredox-driven cyclization of linear aryl halides, where visible light and an organic photoredox catalyst are used to generate an aryl radical that subsequently cyclizes to form spirocyclic piperidines. nih.gov These methods are often mild and can tolerate a wide range of functional groups. nih.govresearchgate.net

Intermolecular Approaches to Piperidine Scaffolds

Intermolecular reactions involve the combination of two or more separate molecules to construct the piperidine ring. These methods are highly versatile and allow for the assembly of a wide variety of substituted piperidines.

Reductive amination is a widely used and robust method for the formation of C-N bonds and the synthesis of piperidines. nih.govresearchgate.net This two-step process typically involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and borane-pyridine complex. researchgate.nettandfonline.com The borane-pyridine complex has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com This method is compatible with a range of functional groups and can be performed under mild conditions. tandfonline.com

Annulation and Cycloaddition Strategies

Annulation and cycloaddition reactions offer powerful and versatile methods for constructing the piperidine core. nih.govrsc.org These strategies involve the formation of a new ring onto a pre-existing structure.

One notable approach is the use of tunable [3+2] and [4+2] annulations, which allow for the divergent synthesis of both pyrrolidines and piperidines from common starting materials. nih.gov This method provides flexibility in accessing different N-heterocyclic scaffolds. nih.gov The course of these reactions, leading to either a five- or six-membered ring, can often be controlled by adjusting reaction conditions such as the choice of halogenating reagents, concentration, and solvent. nih.gov

Intermolecular annulation, the formation of a ring from two or more separate components, is another key strategy. nih.gov For instance, a [5+1] annulation method has been reported that utilizes an iridium(III)-catalyzed cascade of reactions to stereoselectively synthesize substituted piperidines. nih.gov Cycloaddition reactions, such as those involving oximes and 2,3-bis(phenylsulfonyl)-1,3-butadiene, have also been employed to create 4-piperidone (B1582916) structures, which can serve as precursors to other piperidine derivatives. dtic.mil

Hydrogenation of Pyridine (B92270) Derivatives for Saturated N-Heterocycles

The hydrogenation of pyridine derivatives is a direct and widely used method to obtain the corresponding saturated piperidine ring system. nih.govresearchgate.net This fundamental process is a key tool in modern organic synthesis. nih.gov

The reaction can be carried out using various catalytic systems, including both heterogeneous and homogeneous catalysts. wikipedia.orgresearchgate.net Common heterogeneous catalysts include palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and platinum dioxide (PtO2). illinois.edu These reactions are often performed under acidic conditions to activate the pyridine ring and prevent catalyst poisoning by the resulting piperidine product. illinois.edu

Recent advancements have also focused on developing more sustainable and efficient hydrogenation methods. For example, electrocatalytic hydrogenation using a rhodium on carbon cathode has been shown to convert pyridines to piperidines at ambient temperature and pressure. acs.org Additionally, transfer hydrogenation, which uses a hydrogen source other than gaseous H2, offers another route to these saturated heterocycles. rsc.orggoogle.com

Table 1: Comparison of Hydrogenation Methods for Pyridine Derivatives

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages | Citation |

| Catalytic Hydrogenation | Pd/C, Rh/C, PtO2 | Acidic, High pressure | High yields, well-established | Requires high pressure and temperature | illinois.edu |

| Electrocatalytic Hydrogenation | Rh/C cathode | Ambient temperature and pressure | Milder conditions, sustainable | Requires specialized equipment | acs.org |

| Transfer Hydrogenation | Ethanol, Ir catalyst | Amide ligands | Uses renewable hydrogen source | May require specific ligands | rsc.org |

Achieving enantioselectivity in the hydrogenation of pyridines is a significant challenge but crucial for the synthesis of chiral piperidine-containing pharmaceuticals. rsc.orgwikipedia.org Asymmetric hydrogenation introduces chirality during the reduction of the pyridine ring, leading to the formation of specific stereoisomers. wikipedia.org

Several strategies have been developed to achieve this. One approach involves the use of chiral auxiliaries attached to the pyridine ring. For instance, N-(2-pyridyl)-oxazolidinones can be hydrogenated with high diastereoselectivity using heterogeneous catalysts. illinois.edu The chiral auxiliary directs the hydrogenation to one face of the molecule and can often be cleaved under the reaction conditions. wikipedia.org

Homogeneous catalysis using chiral transition-metal complexes is another powerful tool. rsc.org Iridium, rhodium, and ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully employed for the enantioselective hydrogenation of various pyridine derivatives, including pyridinium (B92312) salts and N-benzoyliminopyridinium ylides. rsc.orgresearchgate.netillinois.edu In some cases, a relay activation strategy is used, where an achiral catalyst first partially reduces the pyridine, breaking its aromaticity, followed by an asymmetric reduction of the more reactive intermediate by a chiral catalyst. rsc.org

Table 2: Selected Catalysts for Asymmetric Hydrogenation of Pyridine Derivatives

| Catalyst System | Substrate Type | Key Features | Citation |

| Heterogeneous (e.g., Pd/C) with Chiral Auxiliary | N-(2-pyridyl)-oxazolidinones | High diastereoselectivity, auxiliary cleavable in situ | wikipedia.orgillinois.edu |

| Iridium-Phosphinooxazoline Complexes | N-Benzoyliminopyridinium ylides | Good yields, moderate enantioselectivities | illinois.edu |

| Rhodium-JosiPhos Catalyst | N-benzylated 3-substituted pyridinium salts | High enantiomeric excess in the presence of a base | researchgate.net |

| Iridium Dinuclear Complexes | Substituted pyridinium salts | Effective for constructing multiple stereogenic centers | researchgate.net |

The stereoselective reduction of substituted pyridines allows for the control of the spatial arrangement of substituents on the resulting piperidine ring. This is critical for the synthesis of complex molecules with multiple stereocenters.

The stereochemical outcome of the reduction can be influenced by the nature of the substituents on the pyridine ring and the choice of catalyst and reaction conditions. For example, the hydrogenation of pyridines with substituents at the C3, C4, and C5 positions using a chiral oxazolidinone auxiliary at the C2 position often results in an all-cis geometry in the final piperidine. wikipedia.org

Recent research has also explored the dearomatization of pyridines followed by reduction to access substituted piperidines. nih.gov For instance, a two-step protocol involving the Fowler reduction of a pyridinium salt to a 1,2-dihydropyridine, followed by a rhodium-catalyzed carbometallation, provides access to enantioenriched 3-substituted piperidines. nih.gov The stereoselectivity of these reactions is often high, allowing for the isolation of stereochemically pure products. nih.gov

Formation and Transformation of the 3,3-Diol Functionality

Geminal diols are typically formed through the hydration of a carbonyl group, a reaction that establishes a reversible equilibrium between the carbonyl compound and the corresponding gem-diol. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. libretexts.orgyoutube.com

The position of the equilibrium is influenced by the electronic nature of the substituents on the carbonyl compound. libretexts.orglibretexts.org Electron-withdrawing groups destabilize the carbonyl group and favor the formation of the gem-diol. libretexts.orgwikipedia.org Conversely, electron-donating groups stabilize the carbonyl and shift the equilibrium towards the starting material. libretexts.org For this reason, aldehydes are generally more hydrated at equilibrium than ketones. libretexts.org

The isolation of gem-diols can be challenging due to the reversible nature of their formation. libretexts.orglibretexts.org Removal of water will drive the equilibrium back towards the carbonyl compound. libretexts.org However, in cases where the gem-diol is stabilized by strong electron-withdrawing groups, such as in chloral (B1216628) hydrate, it can be a stable, isolable compound. wikipedia.org

The synthesis of piperidines with two different substituents at the 3-position often involves the dialkylation of a suitable precursor. A notable method utilizes the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. acs.orgnih.gov

This approach allows for the stereoselective introduction of two different substituents at the C3 position of the piperidine ring. acs.orgacs.org The stereochemical outcome of the dialkylation can be controlled by the configuration of the starting lactam and the order in which the substituents are introduced. acs.orgnih.gov For instance, the alkylation of the enolate of a 6-ethyl-substituted lactam with benzyl (B1604629) bromide can proceed with very high stereoselectivity. acs.org

Once the desired 3,3-disubstituted lactam is obtained, the chiral auxiliary can be removed to yield the final enantiopure 3,3-disubstituted piperidine derivative. acs.org This methodology has proven useful in the synthesis of various natural products and their precursors. acs.orgacs.org

Synthesis of the Hydrochloride Salt

The conversion of a basic piperidine nitrogen to its corresponding hydrochloride salt is a fundamental acid-base reaction. This process is widely employed to isolate, purify, and formulate piperidine-containing compounds.

Acid-Mediated Formation of Piperidinium (B107235) Hydrochloride Salts

The formation of piperidinium hydrochloride salts is typically achieved by reacting the free base form of the piperidine derivative with hydrochloric acid. google.commdma.ch The lone pair of electrons on the nitrogen atom of the piperidine ring acts as a Brønsted-Lowry base, accepting a proton from the hydrochloric acid. This results in the formation of a positively charged piperidinium cation and a chloride anion, which are held together by ionic bonds.

Several methods are employed to carry out this transformation, differing primarily in the form of hydrochloric acid and the solvent used.

Aqueous Hydrochloric Acid : A straightforward method involves the use of aqueous hydrochloric acid. For instance, in syntheses analogous to that of 1-methyl-4-piperidone (B142233), a precursor can be refluxed in aqueous hydrochloric acid, followed by evaporation of the solvent to yield the crude hydrochloride salt. chemicalbook.com In some procedures, after a reaction in an organic solvent, the aqueous hydrochloric acid layer containing the product is separated and heated to drive the reaction and subsequent salt formation. chemicalbook.com

Gaseous Hydrogen Chloride : Anhydrous conditions can be achieved by bubbling dry hydrogen chloride gas through a solution of the piperidine base dissolved in a non-protic organic solvent, such as diethyl ether. mdma.ch This method is particularly useful when the presence of water is undesirable, leading to the precipitation of the hydrochloride salt directly from the solution.

HCl in an Organic Solvent : A solution of hydrogen chloride in an organic solvent, such as 4N HCl in dioxane, is another common reagent. chemicalbook.com This provides a convenient and controlled way to introduce a stoichiometric amount of acid. The reaction is often stirred at room temperature, and the resulting salt typically precipitates and can be collected by filtration. chemicalbook.com For example, the synthesis of (R)-3-Amino-1-methyl-piperidine hydrochloride involves adding 4N HCl in dioxane to a methanol (B129727) solution of the free base. chemicalbook.com

The choice of method depends on the stability of the compound, its solubility characteristics, and the desired purity of the final salt.

| Precursor | HCl Source | Solvent | Conditions | Outcome | Reference |

| 1-methyl-3-carbethoxy-4-piperidone | 20% Hydrochloric Acid | Water | Reflux, then evaporation | Crude 1-methyl-4-piperidone hydrochloride | chemicalbook.com |

| 1-methylpiperidine-4-carboxylic acid (free base) | Hydrochloric Acid (1.5 equiv.) | Not specified | Not specified | 1-methylpiperidine-4-carboxylic acid hydrochloride | google.com |

| Substituted 4-piperidinol (free base) | Gaseous Hydrogen Chloride | Diethyl Ether | Not specified | Precipitated hydrochloride salt | mdma.ch |

| (R)-tert-butyl piperidin-3-ylcarbamate (N-methylated) | 4N HCl in Dioxane | Methanol | Room Temperature, 6h | (R)-1-methylpiperidin-3-amine hydrochloride | chemicalbook.com |

Crystallization Techniques for Salt Isolation and Purification

Crystallization is the primary technique for the isolation and purification of piperidinium hydrochloride salts. youtube.com This process relies on the principle that the desired compound will be less soluble than impurities in a given solvent system under specific conditions, allowing for its selective precipitation in a pure crystalline form. youtube.com

The fundamental steps of crystallization involve:

Dissolving the Solute : The crude hydrochloride salt is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. youtube.com

Filtration : If insoluble impurities are present, the hot solution is filtered to remove them. youtube.com Pre-heating the filtration apparatus can prevent premature crystallization of the product in the filter funnel. youtube.com

Cooling : The clear filtrate is allowed to cool slowly and without agitation. As the temperature decreases, the solubility of the salt drops, and crystals begin to form. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution (mother liquor) rather than being trapped within the crystal lattice. youtube.com

Isolation and Drying : The formed crystals are collected by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. chemicalbook.comyoutube.com The purified crystals are then dried to remove residual solvent.

The choice of solvent is critical for successful crystallization. Ideal solvents are those in which the salt has high solubility at elevated temperatures but low solubility at room temperature or below. For piperidinium hydrochlorides, common solvents include:

Alcohols : Ethanol and 2-propanol are frequently used. scribd.comresearchgate.net Sometimes, an anti-solvent like diethyl ether is added to the alcoholic solution to induce precipitation. researchgate.net

Acetone (B3395972) : While its use can be more limited, acetone may be effective for crystallization or as a wash solvent. researchgate.net

Solvent Mixtures : Mixtures such as dichloromethane/ethyl acetate (B1210297) can be effective for recrystallizing hydrochloride salts. researchgate.net

In some cases, simple washing of the crude salt with an appropriate organic solvent in which the salt is insoluble, such as diethyl ether, ethyl acetate, or hexane, can significantly improve purity by removing non-polar impurities. researchgate.net

| Compound/Salt Type | Solvent System | Technique | Reference |

| 1-methyl-4-piperidone hydrochloride | Acetone | Recrystallization from hot solvent | chemicalbook.com |

| 5-Homopiperazinone hydrochloride | Absolute Ethanol | Recrystallization | scribd.com |

| General Organic Hydrochloride Salts | 2-Propanol, Ethanol/Diethyl Ether | Recrystallization, Anti-solvent precipitation | researchgate.net |

| (R)-1-methylpiperidin-3-amine hydrochloride | Ether, Ice-cold Methanol | Trituration with ether, washing with methanol | chemicalbook.com |

| Fluoxetine Hydrochloride | Dichloromethane/Ethyl Acetate | Recrystallization | researchgate.net |

Mechanistic Elucidation of Synthetic Transformations in 1 Methylpiperidine 3,3 Diol Hydrochloride Chemistry

Stereochemical Control and Diastereoselectivity in Piperidine (B6355638) Ring Assembly

Stereochemical control is a critical aspect of piperidine synthesis, aiming to produce specific isomers with desired biological activities. nih.gov In the case of 1-Methylpiperidine-3,3-diol hydrochloride, the carbon at the C-3 position is not a stereocenter due to the presence of two identical hydroxyl groups. However, the principles of stereocontrol are crucial for constructing the piperidine ring itself and for the synthesis of analogs where C-3 or other positions might be chiral.

Methods to achieve stereocontrol in piperidine ring assembly are diverse and sophisticated:

Substrate-Controlled Synthesis: Chiral starting materials, often derived from natural sources like amino acids (e.g., L-glutamic acid), can be used to construct enantiomerically pure piperidines. For instance, a multi-step route can convert L-glutamic acid into 3-(N-Boc amino) piperidine derivatives, where the initial chirality of the amino acid dictates the stereochemistry of the final product.

Chiral Auxiliaries: The use of removable chiral auxiliaries, such as phenylglycinol-derived oxazolopiperidone lactams, allows for the diastereoselective alkylation of the piperidine ring. acs.org The stereochemical outcome can be highly dependent on reaction conditions, including temperature and the order in which substituents are introduced. acs.org

Asymmetric Catalysis: This is a powerful strategy for creating chiral piperidines from achiral precursors. Organocatalytic domino reactions, for example, can generate multiple contiguous stereocenters with excellent enantioselectivity in a single step. nih.govacs.org Similarly, transition-metal catalysis, using chiral ligands, enables enantioselective hydrogenation, cyclization, and functionalization reactions. nih.govacs.org

A common strategy to control diastereoselectivity is through cyclization reactions where the transition state geometry is carefully managed. The aza-Prins cyclization, for instance, can proceed through a kinetically favorable chair-like transition state, allowing a nucleophilic alkene to intercept an iminium ion stereoselectively, thereby controlling the geometry of the resulting trisubstituted piperidine. usm.edu Iron-catalyzed cyclization of certain allylic substrates can lead to high diastereoselectivity in favor of the more thermodynamically stable cis-isomers through an epimerization process involving a zwitterionic intermediate. acs.org

Regioselectivity in Cyclization and Functionalization Reactions

Regioselectivity, or the control of where chemical reactions occur on a molecule, is a significant challenge in piperidine chemistry. The nitrogen atom's electronic influence makes the α-positions (C2/C6) susceptible to activation, but also sterically hindered, while the β-position (C3/C5) is electronically deactivated. nih.gov Synthesizing a 3,3-disubstituted piperidine like the target compound requires overcoming these innate reactivity patterns.

Key strategies for achieving regioselectivity include:

Ring Construction: Building the ring from acyclic precursors allows for the precise placement of functional groups. Dieckmann cyclizations of appropriately substituted amino esters are a classic method for forming piperidine-2,4-diones, which can serve as precursors to other substituted piperidines. researchgate.net

Directed C-H Functionalization: An existing functional group or a directing group can be used to guide a catalyst to a specific C-H bond. For example, an aminoquinoline auxiliary attached at the C-3 position of a piperidine can direct a palladium catalyst to arylate the C-4 position with excellent regio- and stereoselectivity. acs.org By carefully selecting the catalyst and protecting groups, functionalization can be directed to the C2, C3, or C4 positions. C3-functionalization is often achieved indirectly, for instance, through the cyclopropanation of a tetrahydropyridine (B1245486) followed by a regioselective ring-opening. nih.govthieme-connect.com

Cyclization Control: The regioselectivity of intramolecular cyclization is often governed by factors outlined in Baldwin's rules, which predict the favorability of different ring closures. For example, 6-endo-trig cyclizations are generally favored in certain bromoetherification reactions. rsc.org However, exceptions can occur, and the reaction pathway can sometimes be steered toward a desired, less common outcome, such as a 6-endo cyclization, by constraining the geometry of the transition state. nih.gov The generation of highly reactive intermediates like a 3,4-piperidyne allows for subsequent cycloaddition reactions to form piperidines fused with other rings in a regioselective manner that can be rationalized by the distortion/interaction model. nih.gov

Catalytic Mechanisms in N-Heterocycle Synthesis (e.g., Metal-Catalyzed, Organocatalytic, Acid-Catalyzed)

Catalysis is fundamental to the modern synthesis of N-heterocycles, offering efficient and selective routes under mild conditions. The formation of the 1-methylpiperidine (B42303) core can be achieved through various catalytic mechanisms.

Metal-Catalyzed Reactions: Transition metals are widely used due to their ability to facilitate a broad range of transformations. nih.gov

Hydrogenation: The most common industrial method for piperidine production is the hydrogenation of pyridine (B92270) over catalysts like molybdenum disulfide. wikipedia.org For substituted piperidines, catalysts based on palladium, rhodium, iridium, and ruthenium are frequently used to reduce pyridine precursors, often with high stereoselectivity. nih.govwhiterose.ac.uk

Cross-Coupling and C-H Activation: Palladium and rhodium catalysts are central to C-H functionalization and cross-coupling reactions, allowing for the introduction of substituents at specific positions on the piperidine ring. nih.govacs.org Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a key step in a three-step process to access enantioenriched 3-substituted piperidines. acs.org

Cyclization: Gold, nickel, and copper catalysts are effective in promoting intramolecular cyclization of alkenes, allenes, and alkynes to form the piperidine ring. nih.govacs.org Copper-catalyzed intramolecular C-H amination, for example, proceeds through a proposed Cu(I)/Cu(II) pathway. acs.orgnih.gov

Organocatalytic Reactions: Organocatalysis avoids the use of metals and often provides high enantioselectivity. nih.gov

Domino Reactions: Chiral amines, such as those derived from prolinol, can catalyze domino Michael addition/aminalization sequences to construct polysubstituted piperidines with multiple stereocenters in one step. nih.govacs.org

Aza-Michael Reactions: Quinoline-based organocatalysts, in conjunction with an acid co-catalyst, can promote intramolecular aza-Michael reactions to yield enantiomerically enriched substituted piperidines. nih.gov

Acid-Catalyzed Reactions: Acid catalysis is crucial for many cyclization and rearrangement reactions.

Iminium Ion Cyclization: Brønsted acids can catalyze the cyclization of aminodiazoesters with aldehydes by forming an iminium ion in situ, which acts as an electrophile to trigger cyclization. acs.org

Aza-Prins Cyclization: The ring closure can be initiated by the acid-catalyzed activation of an enamine to form an N-acyliminium ion, which then undergoes stereoselective cyclization. usm.edu

Friedel-Crafts Type Cyclization: Solid acid catalysts like montmorillonite (B579905) K-10 clay can replace traditional Lewis acids in intramolecular Friedel-Crafts reactions to build fused heterocyclic systems. scispace.com

Table 1: Overview of Catalytic Systems in Piperidine Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Mechanistic Feature | Reference(s) |

|---|---|---|---|---|

| Metal-Catalyzed | Rhodium with Chiral Ligands | Asymmetric Carbometalation | Forms 3-substituted tetrahydropyridines via a reductive Heck-type process. | acs.org |

| Palladium(II) Acetate (B1210297) | C-H Arylation | Directed by an auxiliary group to achieve C4-arylation. | acs.org | |

| Copper with Tpx Ligand | Intramolecular C-H Amination | Proceeds via a proposed Cu(I)/Cu(II) catalytic cycle involving radical intermediates. | acs.orgnih.gov | |

| Iron(III) Chloride | Diastereoselective Cyclization | Epimerization through a zwitterionic intermediate leads to the thermodynamic cis-isomer. | acs.org | |

| Organocatalytic | O-TMS protected diphenylprolinol | Domino Reaction | Michael addition followed by aminalization to form multiple stereocenters. | nih.govacs.org |

| Quinoline derivative + Acid | Intramolecular Aza-Michael | Activation of N-tethered alkenes for enantioselective cyclization. | nih.gov | |

| Acid-Catalyzed | Brønsted Acid (e.g., Tf2NH) | Cyclization | In situ formation of an iminium ion electrophile from an aminodiazoester and an aldehyde. | acs.org |

Investigation of Reaction Intermediates and Transition States

Understanding the transient species—intermediates and transition states—that form during a reaction is key to explaining and controlling its outcome, particularly its selectivity.

Reaction Intermediates:

Iminium and Acyliminium Ions: These electrophilic intermediates are common in acid-catalyzed cyclizations, such as the aza-Prins and Pictet-Spengler reactions. usm.edunih.gov They are formed by the condensation of an amine with a carbonyl compound or by activation of an enamine, setting the stage for nucleophilic attack to close the ring. usm.eduacs.org

Metal-Complexes: In metal-catalyzed reactions, the substrate coordinates to the metal center to form various intermediates. For example, in rhodium-catalyzed carbometalation, a dihydropyridine-derived rhodium complex is formed, which then undergoes protodemetalation. acs.org In copper-catalyzed C-H amination, a fluorinated copper(II) complex has been isolated and characterized as a pertinent species in the mechanistic pathway. acs.orgnih.gov

Radical Intermediates: Some cyclizations proceed through radical pathways. Cobalt-catalyzed intramolecular cyclization of amino-aldehydes involves a competitive process between radical rebound and 1,5-hydrogen transfer, which can lead to by-product formation. nih.gov

Enolates and Zwitterions: Base-mediated reactions often proceed via enolate intermediates, whose stereoselective alkylation is crucial for building substituted piperidines. acs.org Iron-catalyzed epimerization to form cis-2,6-disubstituted piperidines is explained by the formation of a zwitterionic carbocation intermediate. acs.org

Piperidynes: The 3,4-piperidyne is a highly reactive, strained intermediate that can be generated and trapped in cycloaddition reactions, providing rapid access to complex fused piperidine scaffolds. nih.gov

Transition States:

The stereochemical outcome of many reactions is determined by the relative energies of competing transition states. In the aza-Prins cyclization, a chair-like transition state is favored, leading to high diastereoselectivity. usm.edu

In amine-directed hydroboration, the regioselectivity is controlled by steric effects in the bicyclic transition state. The presence of axial hydrogens on the piperidine ring can destabilize one competing transition state, favoring another and thus directing the reaction outcome. nih.govacs.org

Computational studies, such as Density Functional Theory (DFT), are often used to model transition states and rationalize observed selectivities. nih.gov For instance, transition state models can illustrate the preferred configuration around an intermediate acyliminium ion and the orientation of an incoming nucleophile. acs.org

Advanced Computational and Theoretical Investigations of 1 Methylpiperidine 3,3 Diol Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties with high accuracy. These calculations, which are based on the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and the energetic landscapes of chemical reactions. For complex molecules like 1-Methylpiperidine-3,3-diol hydrochloride, these theoretical approaches are invaluable.

Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods used to investigate molecular systems. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density.

For piperidine (B6355638) derivatives, DFT methods, such as B3LYP and WB97XD, have been successfully employed to optimize molecular geometries and predict various properties. jksus.org For instance, in a study of a related piperazine (B1678402) derivative, the geometric structure was optimized using both B3LYP-D and WB97XD functionals. jksus.org The results showed that the calculated bond lengths and angles were in excellent agreement with experimental data, with low Root Mean Square Deviation (RMSD) values, indicating the high accuracy of these methods. jksus.org Specifically, the WB97XD functional was found to be slightly more reliable for geometry optimization in that particular case. jksus.org

These calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of this compound. Furthermore, DFT can be used to calculate molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller energy gap generally implies higher reactivity.

Table 1: Representative Theoretical Data for Piperidine Derivatives from Quantum Chemical Calculations

| Parameter | Calculated Value (Example) | Method |

| Total Energy (Gas Phase) | -30955 eV | B3LYP-D |

| Total Energy (Water) | -30957 eV | B3LYP-D |

| Dipole Moment (Gas Phase) | 10.222 D | B3LYP-D |

| HOMO-LUMO Gap | 6.01 eV | B3LYP/6-311++G(d,p) |

Note: The data presented are illustrative and based on calculations for related piperidine and piperazine derivatives. jksus.orgresearchgate.net Specific values for this compound would require dedicated computational studies.

Semi-Empirical Methods for Mechanistic Insights and Energy Profiles

While ab initio and DFT methods are highly accurate, they can be computationally expensive for large systems or for exploring reaction mechanisms that involve many steps. Semi-empirical methods offer a computationally less demanding alternative by incorporating some experimental parameters into the calculations. These methods are particularly useful for gaining qualitative insights into reaction mechanisms and for calculating energy profiles of chemical reactions.

For piperidine-based compounds, semi-empirical methods can be used to explore different reaction pathways, identify transition states, and estimate activation energies. This information is crucial for understanding how this compound might behave in different chemical environments and for designing synthetic routes. For example, understanding the mechanism of the Fmoc group removal in peptide synthesis, which often involves piperidine, can be aided by these computational approaches. researchgate.net

Conformational Analysis of this compound and Analogues

Conformational analysis using computational methods can predict the relative energies of different conformers and the energy barriers for interconversion between them. Both DFT and semi-empirical methods can be applied to perform these calculations. The results of such analyses are critical for understanding how the molecule interacts with biological targets, such as enzymes or receptors. For instance, the orientation of the hydroxyl groups can determine the hydrogen bonding capabilities of the molecule, which is a key factor in molecular recognition processes.

Molecular Dynamics Simulations for Understanding Chemical Interactions and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, intermolecular interactions, and the influence of the solvent environment. nih.govnih.gov

For this compound, MD simulations can be used to study its behavior in aqueous solution. The simulations can reveal how water molecules arrange around the solute and how they affect its conformation and dynamics. nih.gov This is particularly important for understanding the solubility and bioavailability of the compound.

MD simulations are also instrumental in studying the interaction of ligands with proteins. mdpi.com If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its binding to a target protein. These simulations can provide insights into the binding mode, the key interacting residues, and the stability of the protein-ligand complex. mdpi.com The stability of the complex can be assessed by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the atoms over the course of the simulation. researchgate.net

Theoretical Prediction of Reaction Pathways and Energetics

Computational chemistry plays a crucial role in predicting the feasibility and outcomes of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways and the associated energy barriers (activation energies).

For this compound, theoretical methods can be used to predict its reactivity in various chemical transformations. For example, the synthesis of this compound often involves the hydrogenation of a pyridine (B92270) derivative. evitachem.com Quantum chemical calculations can be used to model this reaction, providing insights into the mechanism and helping to optimize reaction conditions for higher yield and purity. evitachem.com

Furthermore, theoretical predictions can guide the design of new synthetic routes or the modification of the molecule to achieve desired properties. By understanding the energetics of different reaction pathways, chemists can make more informed decisions in the laboratory, saving time and resources.

Analytical Method Development and Comprehensive Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are pivotal in determining the molecular structure of compounds through their interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules in solution, offering detailed insights into the carbon-hydrogen framework.

¹H NMR Spectroscopy: A ¹H NMR spectrum of 1-Methylpiperidine-3,3-diol hydrochloride would be anticipated to display distinct signals corresponding to the various protons within the molecule. This includes the protons of the N-methyl group, the piperidine (B6355638) ring, and the hydroxyl groups. The chemical shifts of these signals, their integration values (which indicate the relative number of protons), and their splitting patterns due to spin-spin coupling would provide crucial information about the connectivity of the atoms. For example, protons on the carbon atoms adjacent to the nitrogen and the gem-diol would exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: Complementing the proton NMR, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum for this compound is expected to show separate peaks for the N-methyl carbon and the individual carbons of the piperidine ring. The carbon atom at the 3-position, bonded to two hydroxyl groups, would have a distinctive chemical shift significantly influenced by the electronegative oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Inferred Structural Assignment |

|---|---|---|

| ¹H | Data not available | N-methyl group protons |

| ¹H | Data not available | Piperidine ring protons (C2, C4, C5, C6) |

| ¹H | Data not available | Hydroxyl group protons |

| ¹³C | Data not available | N-methyl group carbon |

| ¹³C | Data not available | Piperidine ring carbons (C2, C4, C5, C6) |

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the various functional groups within a molecule by measuring its absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to exhibit characteristic absorption bands. These would include a broad band for the O-H stretching of the diol functional groups, a broad band for the N-H stretch of the protonated amine hydrochloride, C-H stretching and bending vibrations for the alkyl portions of the molecule, and a C-N stretching vibration for the tertiary amine.

Table 2: Anticipated FTIR Absorption Bands for this compound

| Functional Group | Anticipated Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | ~3200-3600 (broad) |

| N-H (amine salt) | ~2400-2800 (broad) |

| C-H (alkyl) | ~2850-3000 |

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and analyzing the mass-to-charge ratio of the resulting ions. In the analysis of this compound, the mass spectrum would reveal the molecular ion peak corresponding to the free base, 1-Methylpiperidine-3,3-diol. The fragmentation pattern would offer further structural confirmation, likely showing losses of water molecules, the methyl group, or characteristic cleavages of the piperidine ring.

Table 3: Predicted Mass Spectrometry Data for 1-Methylpiperidine-3,3-diol

| Analysis | Predicted Value |

|---|---|

| Molecular Weight (Free Base) | 131.17 g/mol |

| Molecular Ion Peak (m/z) | Data not available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline compound.

Should a suitable single crystal of this compound be obtained, Single Crystal X-ray Diffraction (SCXRD) analysis would provide an unambiguous determination of its solid-state structure. This technique would yield precise measurements of bond lengths and angles, define the conformation of the piperidine ring, and establish the absolute configuration if stereocenters are present. Furthermore, SCXRD would elucidate the packing of molecules in the crystal lattice and detail intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the chloride ion.

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of bulk crystalline materials. mdpi.com It can be used to identify the crystalline phase of this compound and to assess its polymorphic purity. mdpi.com The resulting diffraction pattern, which is a function of the crystal lattice parameters, serves as a unique fingerprint for the crystalline solid. researchgate.net

Analysis of Supramolecular Architectures and Hydrogen Bonding Networks

While specific crystallographic data for this compound is not extensively available in the reviewed literature, the molecular structure allows for predictable and significant supramolecular assemblies. The key features governing these architectures are the geminal diol group at the C3 position, the tertiary amine of the piperidine ring, and the hydrochloride salt form. These functional groups are prime candidates for forming extensive hydrogen bonding networks.

The protonated tertiary amine (N-H+) and the chloride ion (Cl-) are expected to be central to the hydrogen bonding scheme. Furthermore, the two hydroxyl groups (-OH) of the geminal diol are capable of acting as both hydrogen bond donors and acceptors. This duality allows for the formation of complex and stable three-dimensional lattices.

Chromatographic Method Development and Validation

The development of reliable chromatographic methods is essential for the purity assessment and quantification of this compound in various matrices. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) offer powerful tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantification

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While the hydrochloride salt of 1-methylpiperidine-3,3-diol is non-volatile, it can be analyzed by GC-MS after a suitable derivatization step or by using a headspace technique following its conversion to the free base. A common approach involves the reaction with a silylating agent to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers.

A hypothetical GC-MS method for the analysis of the derivatized compound could employ a non-polar capillary column, such as one with a 5% phenyl/95% methylpolysiloxane stationary phase. mmu.ac.uk The mass spectrometer would be operated in electron ionization (EI) mode, allowing for the generation of a reproducible fragmentation pattern that can be used for structural confirmation and quantification.

Table 1: Proposed GC-MS Method Parameters

| Parameter | Value |

| Column | 5% Phenyl/95% Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Carrier Gas | Helium, 1 mL/min |

| Oven Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Mass Spectrometer (EI mode, 70 eV) |

| Scan Range | m/z 40-400 |

For the analysis of underivatized piperidine compounds, headspace GC can be utilized. This involves heating the sample in a sealed vial to allow the volatile free base to partition into the headspace, which is then injected into the GC. google.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

A C18 column is a common choice for the separation of polar compounds like piperidine derivatives. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acidic modifier, like phosphoric acid or formic acid, in the mobile phase can help to ensure good peak shape for the amine. sielc.comresearchgate.net Detection can be achieved using a UV detector, as the compound is expected to have some UV absorbance, or more universally with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). For enhanced specificity and sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method. nih.gov

Table 2: Proposed HPLC Method Parameters

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector | UV at 210 nm or Mass Spectrometer |

For piperidine derivatives that lack a strong chromophore, pre-column derivatization with a UV-active agent like 4-toluene sulfonyl chloride can be employed to enhance detection by UV. researchgate.netnih.gov

Optimization and Validation Parameters (e.g., Linearity, Limits of Detection, Limits of Quantification, Robustness)

The validation of the developed chromatographic methods is crucial to ensure they are fit for their intended purpose. The validation should be performed in accordance with ICH guidelines and would include the assessment of the following parameters: mmu.ac.ukeuropa.eu

Linearity: The linearity of the method should be established by analyzing a series of standards over a defined concentration range. A linear relationship between the detector response and the concentration should be demonstrated, with a correlation coefficient (R²) of ≥ 0.999 being desirable. researchgate.netnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For impurity analysis, these limits are critical. For example, a reported method for a piperidine derivative had an LOD of 0.15 µg/mL and an LOQ of 0.44 µg/mL. researchgate.netnih.gov

Precision: The precision of the method is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). The relative standard deviation (RSD) of the results should be within acceptable limits, typically ≤ 2% for the assay of the main component and ≤ 10% for impurities. nih.gov

Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the recovery is calculated. Recoveries are typically expected to be in the range of 98-102%. nih.gov

Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. This is often demonstrated by the separation of the main peak from any other peaks in the chromatogram.

Robustness: The robustness of the method is its capacity to remain unaffected by small, but deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and column temperature. This provides an indication of its reliability during routine use.

Table 3: Typical Validation Acceptance Criteria

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Precision (RSD) | ≤ 2% for Assay, ≤ 10% for Impurities |

| Accuracy (Recovery) | 98.0% - 102.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

By establishing and validating these analytical methods, a high degree of confidence in the quality and purity of this compound can be achieved.

Chemical Applications and Industrial Relevance Excluding Biological/medical

Utility as Precursors and Building Blocks in Advanced Organic Synthesis

1-Methylpiperidine-3,3-diol hydrochloride belongs to the class of piperidine (B6355638) derivatives, which are crucial building blocks in the synthesis of complex organic molecules. evitachem.com The piperidine framework is a common structural motif in many natural products and synthetic compounds, making the development of functionalized piperidines a key area of research in organic chemistry. nih.gov The synthesis of such compounds often begins with readily available materials like pyridine (B92270), which can be hydrogenated to form the piperidine ring. evitachem.com

The strategic placement of functional groups on the piperidine ring is essential for its use as a precursor. The direct, site-selective C-H functionalization of the piperidine moiety is a powerful but challenging strategy for creating these valuable intermediates. nih.gov Researchers have developed various methods, including those utilizing organometallic chemistry, to synthesize specifically substituted piperidines. whiterose.ac.uk For instance, the creation of 3-piperidinol frameworks is a known pathway for the synthesis of certain alkaloids.

This compound offers multiple reactive sites for further chemical modification. The tertiary amine of the piperidine ring and the two hydroxyl groups (a geminal diol) can participate in a variety of chemical reactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its use in various reaction conditions. evitachem.com The geminal diol is particularly noteworthy as it is in equilibrium with the corresponding ketonic compound, 1-methylpiperidin-3-one, especially under certain pH conditions, providing a route to ketone-derived chemistries. This dual reactivity makes it a versatile intermediate for constructing more elaborate molecular architectures.

Application in Corrosion Inhibition Studies: Investigating Adsorption Mechanisms and Surface Interactions

Piperidine derivatives have been extensively studied as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid and sulfuric acid. researchgate.netresearchgate.netbiointerfaceresearch.com The efficacy of these organic inhibitors is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netmdpi.com This adsorption process prevents the metal from coming into contact with the corrosive medium. researchgate.net

The inhibition mechanism involves the interaction of heteroatoms (such as nitrogen and oxygen in the case of this compound) with the metal. mdpi.com The nitrogen atom in the piperidine ring and the oxygen atoms of the diol functionality possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate bonds. mdpi.com This process can be described by several adsorption models, with the Langmuir adsorption isotherm often being the most applicable, suggesting the formation of a monolayer of the inhibitor on the metal surface. biointerfaceresearch.comatu.edu.iq

The effectiveness of piperidine-based inhibitors is influenced by several factors, including their concentration, the temperature, and their molecular structure. biointerfaceresearch.com Generally, inhibition efficiency increases with higher inhibitor concentration but may decrease at elevated temperatures. biointerfaceresearch.com Structural features, such as the presence and size of substituent groups, can cause steric hindrance, which may affect the molecule's ability to adsorb efficiently onto the metal surface. researchgate.net Theoretical studies using Density Functional Theory (DFT) help in understanding these interactions by calculating quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which correlate with the inhibitor's performance. researchgate.netatu.edu.iq

Table 1: Corrosion Inhibition Data for Piperidine and Related Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|---|

| N'-(2-(2-oxomethylpyrrol-1-yl)ethyl)piperidine | Mild Steel | 1 M HCl | 91.8% | Weight Loss | biointerfaceresearch.com |

| 8-piperazine-1-ylmethylumbelliferone | Mild Steel | 1 M HCl | 93.42% | Weight Loss | atu.edu.iq |

| 2,6-diphenylpiperidin-4-ones | Mild Steel | 1 N H₂SO₄ | Varies with substituent | Weight Loss, Electrochemical | researchgate.net |

Ligand Design in Coordination Chemistry (Focusing on Diol Functionality and Metal Chelation)

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. google.com The piperidine moiety is a valuable scaffold for designing ligands due to the coordinating ability of its nitrogen atom. nih.gov The specific structure of this compound, with its nitrogen atom and two hydroxyl groups, makes it a potentially interesting multidentate ligand.

The nitrogen atom of the piperidine ring can act as a donor to a metal center. rsc.org Furthermore, the two hydroxyl groups (diol functionality) can participate in metal chelation. Chelation is the formation of two or more separate coordinate bonds between a multidentate ligand and a single central metal ion, resulting in a stable ring structure known as a chelate ring. The diol group can deprotonate to form alkoxide ligands, which are strong donors, or coordinate as neutral hydroxyl groups. This allows this compound to act as a bidentate ligand, binding to a metal through one oxygen and the nitrogen, or potentially through both oxygen atoms, depending on the metal and reaction conditions.

The catalytic activity of zinc(II) compounds, for example, has been exploited in reactions where piperidine derivatives serve as ligands to facilitate the formation of other organic molecules like amidines. rsc.org The nature of the amine ligand, including steric and electronic effects, can significantly influence the structure and reactivity of the resulting metal complex. rsc.org The ability of the protonated piperidine ring to form essential interactions within the binding pockets of metalloproteins also highlights its importance in bioinorganic chemistry and drug design. nih.gov The versatile coordinating ability of functionalized piperidines like this compound makes them valuable components in the synthesis of novel coordination complexes with tailored chemical and physical properties. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methylpiperidine-3,3-diol hydrochloride to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For related piperidine derivatives, reactions involving nucleophilic substitution with a base (e.g., sodium hydroxide or potassium carbonate) under controlled temperature (e.g., 60–80°C) and inert atmospheres are common . Purification via recrystallization or high-performance liquid chromatography (HPLC) is critical to isolate the hydrochloride salt . Industrial-scale synthesis emphasizes minimizing by-products through precise stoichiometry and real-time monitoring of reaction progress .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and proton environments, particularly for diol and piperidine moieties .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation .

- HPLC with UV/Vis or ELSD detection : To assess purity (>98% as per reference standards in regulated compounds) .

- X-ray Diffraction (XRD) : For crystalline form identification, as demonstrated in analogous piperidine hydrochloride derivatives .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at 2–8°C in a dry environment to prevent hydrolysis or decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-certified N95 masks) is required during aerosol-generating procedures .

- Spill Management : Avoid water flushing; collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, given its stereochemical complexity?

- Methodological Answer : Chiral separation techniques include:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane-isopropanol mobile phases .

- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives), as seen in patented crystalline forms of related compounds .

- Capillary Electrophoresis (CE) : With cyclodextrin-based buffers for high-resolution enantiomer separation .

Q. What strategies are effective for analyzing contradictory biological activity data in studies involving this compound?

- Methodological Answer : Resolve discrepancies via:

- Dose-Response Validation : Ensure studies use standardized concentrations (e.g., 1–100 µM) and include positive/negative controls .

- Metabolic Stability Assays : Evaluate compound stability in biological matrices (e.g., liver microsomes) to rule out degradation artifacts .

- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to confirm direct interactions with proposed molecular targets .

Q. How should researchers design in vivo studies to assess the pharmacological potential of this compound?

- Methodological Answer :

- Formulation : Use saline or PEG-based vehicles for solubility; consider pH adjustment (4.5–6.5) to match physiological conditions .

- Dosing Regimens : Start with low doses (e.g., 0.5–5 mg/kg) to monitor acute toxicity, referencing protocols for structurally related compounds like fingolimod .

- Ethical Compliance : Adhere to institutional animal care guidelines (e.g., IACUC-approved protocols) and include sham/vehicle control groups .

Methodological Notes

- Data Reproducibility : Replicate experiments across multiple batches to account for synthesis variability .

- Regulatory Compliance : For forensic or clinical applications, follow USP/EP guidelines for reference standard validation .

- Advanced Characterization : Utilize computational tools (e.g., PubChem’s InChI/QSAR models) to predict physicochemical properties and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.